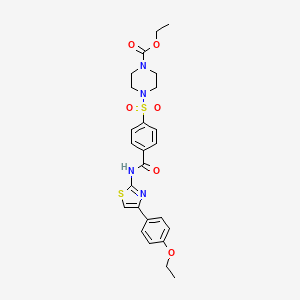

tert-butyl N-(3-ethynyloxetan-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

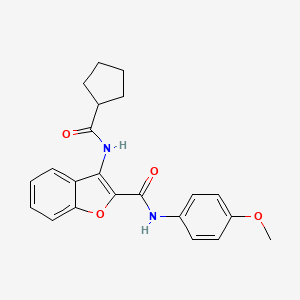

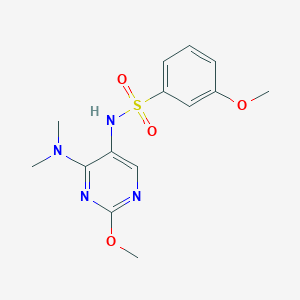

“tert-butyl N-(3-ethynyloxetan-3-yl)carbamate” is a chemical compound with the molecular formula C10H15NO3 . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (N-CO-O) where the nitrogen is connected to a 3-ethynyloxetan-3-yl group and the oxygen is connected to a tert-butyl group .Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 197.23 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Crystal Structure Studies

- Isomorphous Crystal Structures : Tert-butyl carbamates have been identified as part of an isostructural family of compounds involved in the study of crystal structures, specifically demonstrating interactions like hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

Photocatalysis and Cascade Reactions

- Photoredox-Catalyzed Amination : Tert-butyl carbamates are used in photoredox-catalyzed aminations, establishing a cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Material Science

- Construction of Nanofibers : Tert-butyl carbamates have been incorporated into the synthesis of new benzothiazole-modified carbazole derivatives for constructing nanofibers that emit strong blue light. These materials can be used for the detection of volatile acid vapors (Sun et al., 2015).

Asymmetric Synthesis

- Aldol Routes for Protease Inhibitors : Tert-butyl carbamates have been used in highly stereoselective asymmetric aldol routes to create building blocks for novel protease inhibitors (Ghosh et al., 2017).

Synthetic Chemistry

- Versatile Intermediates for Amine Synthesis : They are identified as versatile intermediates in the asymmetric synthesis of amines. These compounds are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones (Ellman et al., 2002).

Chemical Synthesis and Drug Development

- Intermediate in Drug Synthesis : Tert-butyl carbamates serve as important intermediates in the synthesis of biologically active compounds, exemplified by a synthetic method for a key intermediate used in drugs like omisertinib (Zhao et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Propiedades

IUPAC Name |

tert-butyl N-(3-ethynyloxetan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-10(6-13-7-10)11-8(12)14-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTDXHSWFMCFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2755592.png)

![N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2755593.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2755595.png)

![4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2755605.png)

![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)